molecular formula C11H22ClNO2 B1407355 1-(1-Ethylpropyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1987680-40-9

1-(1-Ethylpropyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1407355
CAS RN: 1987680-40-9
M. Wt: 235.75 g/mol
InChI Key: KNMSOLPODKAQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-Ethylpropyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound . It is related to isonipecotic acid, a heterocyclic compound that acts as a GABA A receptor partial agonist . Isonipecotic acid consists of a piperidine ring with a carboxylic acid moiety in the iso position .

Scientific Research Applications

Synthesis of Antibiotic Agents

This compound serves as a precursor in the synthesis of antibiotic agents. Its structure is pivotal in the formation of nitroxoline derivatives, which are known to inhibit cathepsin B . This inhibition is crucial in the fight against bacterial infections, particularly those resistant to traditional antibiotics.

Development of Cardiovascular Therapeutics

Researchers utilize this piperidine derivative in the creation of RhoA inhibitors . These inhibitors have significant potential in cardiovascular disease therapy, offering a new avenue for treating conditions such as hypertension and heart failure.

Cancer Research

The compound’s derivatives are used to synthesize HDAC inhibitors . These inhibitors play a role in epigenetic therapies by regulating gene expression, showing promise in cancer treatment by affecting the acetylation state of histones.

Neuropharmacology

In neuropharmacological research, the compound is used to develop sphingosine-1-phosphate receptor agonists . These agonists are important for understanding and potentially treating multiple sclerosis and other neurodegenerative diseases.

Anti-Inflammatory Applications

The compound is also involved in the synthesis of IKK2 inhibitors . These inhibitors are being investigated for their role in treating inflammatory conditions like rheumatoid arthritis, due to their effect on the NF-κB pathway.

Safety And Hazards

The safety data sheet for a related compound, piperidine, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-pentan-3-ylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-3-10(4-2)12-7-5-9(6-8-12)11(13)14;/h9-10H,3-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMSOLPODKAQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Ethylpropyl)piperidine-4-carboxylic acid hydrochloride
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1-(1-Ethylpropyl)piperidine-4-carboxylic acid hydrochloride

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